(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide
Overview
Description
(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide is a synthetic organic compound that features a combination of oxane, phenyl, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxane ring: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Addition of the trifluoroethyl group: This could be done using trifluoroethylating agents under suitable conditions.
Formation of the sulfonamide linkage: This step might involve the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This could be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This might involve nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible applications in the development of pharmaceuticals.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
N-(oxan-4-yl)-2-phenyl-N-ethylsulfonamide: Similar structure but lacks the trifluoroethyl group.
N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide: Similar structure but with an ethane instead of an ethene linkage.
Uniqueness
(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide is unique due to the presence of the trifluoroethyl group, which can impart distinct chemical and physical properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c16-15(17,18)12-19(14-6-9-22-10-7-14)23(20,21)11-8-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZZMBFCWMXXQK-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)S(=O)(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC(F)(F)F)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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